2-[(1-adamantylacetyl)amino]-N-(3-methylphenyl)benzamide
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Overview
Description
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound that features an adamantane moiety, a phenyl group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes acylation to introduce the acetamido group. This intermediate is then coupled with a 3-methylphenylbenzamide derivative under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of advanced materials, such as polymers with unique properties or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, bulky structure that can influence the binding affinity and specificity of the compound. The acetamido and phenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]ACETIC ACID: This compound features a similar adamantane and acetamido structure but with an acetic acid moiety instead of a phenylbenzamide group.
2-ADAMANTAN-1-YL-ACETAMIDE: This compound lacks the phenyl group and has a simpler structure.
Uniqueness
2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its combination of the adamantane moiety with a phenylbenzamide group. This structure provides a balance of rigidity, hydrophobicity, and potential for hydrogen bonding, making it a versatile compound for various applications. Its unique structural features can lead to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H30N2O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C26H30N2O2/c1-17-5-4-6-21(9-17)27-25(30)22-7-2-3-8-23(22)28-24(29)16-26-13-18-10-19(14-26)12-20(11-18)15-26/h2-9,18-20H,10-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
AIGBNCFLBMVSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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